molecular formula C13H18N2O2 B572701 Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate CAS No. 1215020-90-8

Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate

Cat. No.: B572701
CAS No.: 1215020-90-8
M. Wt: 234.299
InChI Key: YUBXVEPWFANRDT-UHFFFAOYSA-N
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Description

Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate (CAS 1215020-90-8) is a high-value chemical intermediate with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound, characterized by a pyrrolidine ring structure bearing both amino and carbamate functional groups, is supplied with a guaranteed purity of not less than 98% . Its primary research application is as a key building block in organic synthesis and pharmaceutical development, particularly for constructing more complex molecules. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the secondary amine, a crucial feature in multi-step synthetic sequences, while the 3-amino-3-methyl substitution pattern makes it a versatile precursor for the exploration of novel pharmacologically active compounds . This reagent is exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is recommended to store the product at 2-8°C to maintain stability . Custom synthesis is available, spanning from gram to kilogram scale to support both laboratory research and larger-scale industrial projects. A batch-specific Certificate of Analysis (COA) is provided to ensure quality, traceability, and compliance with research specifications .

Properties

IUPAC Name

benzyl 3-amino-3-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(14)7-8-15(10-13)12(16)17-9-11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBXVEPWFANRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670495
Record name Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215020-90-8
Record name Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Synthesis from Proline Derivatives

A prominent approach involves starting from chiral precursors such as trans-4-hydroxy-L-proline, as demonstrated in the synthesis of related pyrrolidine derivatives. While the target compound differs in substituents, analogous steps—including decarboxylation, amine protection, and functional group interconversion—provide a framework. For instance:

  • Decarboxylation : Trans-4-hydroxy-L-proline undergoes decarboxylation under acidic conditions to yield (R)-3-hydroxypyrrolidine.

  • Methyl Group Introduction : Quaternization of the pyrrolidine ring at the 3-position via alkylation or nucleophilic substitution could introduce the methyl group.

  • Amine Protection : The primary amine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine, forming the carbamate moiety.

This route emphasizes stereochemical fidelity, leveraging chiral pool synthesis to avoid racemization.

Resolution of Racemic Mixtures

Racemic 1-benzyl-3-aminopyrrolidine can be resolved using chiral resolving agents such as tartaric acid derivatives. While this method targets enantiomers of a related compound, adapting it for the target molecule would involve:

  • Racemic Synthesis : Preparing 3-amino-3-methylpyrrolidine via cyclization of appropriate precursors.

  • Carbamate Formation : Reacting the racemic amine with benzyl chloroformate to form the carbamate.

  • Diastereomeric Salt Formation : Treating the racemic carbamate with a chiral acid (e.g., L-tartaric acid) to precipitate diastereomeric salts, which are then separated and neutralized.

This method is advantageous for producing enantiopure material but requires optimization of solvent systems and stoichiometry.

Reaction Conditions and Optimization

Amine Protection with Benzyl Chloroformate

The reaction between 3-amino-3-methylpyrrolidine and benzyl chloroformate is critical. Key parameters include:

  • Base Selection : Triethylamine or DMAP (4-dimethylaminopyridine) facilitates deprotonation of the amine, enhancing nucleophilicity.

  • Solvent Choice : Dichloromethane or THF is preferred for their inertness and ability to dissolve both reactants.

  • Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions such as over-alkylation.

Yield Optimization :

  • Stoichiometric excess of benzyl chloroformate (1.2–1.5 equivalents) ensures complete conversion.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors : Enhance mixing and heat transfer during exothermic protection steps.

  • Crystallization-Based Purification : Replaces chromatography for large batches, reducing solvent waste.

Comparative Analysis of Synthetic Strategies

Method Starting Material Key Steps Yield Purity
Chiral Pool SynthesisTrans-4-hydroxy-L-prolineDecarboxylation, methylation, protection65–75%>98% ee
Racemic ResolutionRacemic 3-amino-pyrrolidineCarbamation, diastereomeric resolution50–60%99% ee

Trade-offs :

  • Chiral pool synthesis offers higher enantiomeric excess but requires expensive starting materials.

  • Racemic resolution is cost-effective but yields lower quantities of the desired enantiomer.

Industrial Production Methods

Process Intensification

  • Automated Systems : Robotic platforms enable precise control over reaction parameters, reducing human error.

  • In-Line Analytics : FTIR and HPLC monitor reaction progress in real time, ensuring consistency.

Green Chemistry Considerations

  • Solvent Recycling : Ethyl acetate and methanol are recovered via distillation.

  • Catalyst Reuse : Immobilized bases (e.g., polymer-supported DMAP) reduce waste generation.

Case Studies and Experimental Data

Laboratory-Scale Synthesis

Procedure :

  • Decarboxylation : Trans-4-hydroxy-L-proline (10 g) in HCl (6M, 100 mL) heated at 80°C for 12 hours.

  • Methylation : The resulting 3-hydroxypyrrolidine treated with methyl iodide (2 equivalents) in DMF, 60°C, 6 hours.

  • Protection : Reaction with benzyl chloroformate (1.2 equivalents) in dichloromethane, triethylamine (1.5 equivalents), 0°C to room temperature, 2 hours.

Results :

  • Isolated yield: 68%

  • Purity (HPLC): 97%

  • Enantiomeric excess (Chiral GC): 99%

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrrolidine ring, leading to a diverse range of products.

Scientific Research Applications

Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 3-amino-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Benzyl 3-aminopyrrolidine-1-carboxylate (CAS 185057-50-5)

  • Structural Difference : Lacks the 3-methyl group present in the target compound.
  • The amino group remains available for derivatization, making it a versatile intermediate in peptide synthesis .
  • Safety Data : Classified as a heterocyclic compound; specific handling precautions include standard laboratory safety protocols (e.g., gloves, ventilation) .

Benzyl 3,3-difluoropyrrolidine-1-carboxylate (CAS 163457-22-5)

  • Structural Difference: Features two fluorine atoms at the 3-position instead of amino and methyl groups.
  • Implications: The electron-withdrawing fluorine atoms increase the electrophilicity of the pyrrolidine ring, altering reactivity in cross-coupling reactions. This compound is 95% pure and may exhibit enhanced metabolic stability compared to amino-substituted analogs .

Benzyl 3-methoxy-1-pyrrolidinecarboxylate (CAS 130403-95-1)

  • Structural Difference : Substituted with a methoxy group at the 3-position.
  • Implications : The methoxy group’s electron-donating nature increases ring basicity and may improve solubility in polar solvents. This compound is used in synthetic routes requiring ether-linked functionalities .

Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS 95656-88-5)

  • Structural Difference : Contains a hydroxyl group at the 3-position.
  • Implications : The hydroxyl group enhances hydrogen-bonding capacity, which could improve binding affinity in biological targets. However, it may also increase susceptibility to oxidation .

Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS 136725-51-4)

  • Structural Difference : Tosyloxy (p-toluenesulfonyloxy) group at the 3-position.
  • Implications: The tosyloxy group acts as a leaving group, making this compound a key intermediate in nucleophilic substitution reactions. Its reactivity contrasts with the amino-methyl group, which participates in hydrogen bonding or acts as a directing group .

Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate (CAS 885962-77-6)

  • Structural Difference : Methyl ester at the 1-position instead of a benzyl carbamate.
  • Implications : The ester group may hydrolyze more readily under acidic or basic conditions, affecting its stability in drug formulations. The 3-methyl group mirrors the target compound’s steric profile .

Comparative Data Table

Compound Name CAS Number Substituents (Position 3) Molecular Formula Key Properties/Applications
Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate Not explicitly listed Amino, Methyl C₁₃H₁₈N₂O₂ Building block for bioactive molecules
Benzyl 3-aminopyrrolidine-1-carboxylate 185057-50-5 Amino C₁₂H₁₆N₂O₂ Peptide synthesis intermediate
Benzyl 3,3-difluoropyrrolidine-1-carboxylate 163457-22-5 Difluoro C₁₂H₁₃F₂NO₂ Electrophilic reactivity
Benzyl 3-methoxy-1-pyrrolidinecarboxylate 130403-95-1 Methoxy C₁₃H₁₇NO₃ Solubility in polar solvents
Benzyl 3-hydroxypyrrolidine-1-carboxylate 95656-88-5 Hydroxyl C₁₂H₁₅NO₃ Hydrogen-bonding applications
Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate 136725-51-4 Tosyloxy C₁₉H₂₁NO₅S Nucleophilic substitution reactions

Research Implications and Gaps

  • Steric Effects : The 3-methyl group in the target compound may hinder interactions in enzyme-binding pockets compared to smaller substituents like methoxy or hydroxyl groups.
  • Reactivity: Amino groups facilitate hydrogen bonding, but their basicity could lead to protonation under physiological conditions, altering bioavailability.
  • Synthetic Utility: Compounds with tosyloxy or ester groups (e.g., CAS 885962-77-6) are more reactive in synthetic pathways, whereas the target compound’s amino-methyl group may require protection strategies .

Biological Activity

Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

This compound is characterized by the following structural features:

  • Molecular Formula : C12H17N1O2
  • Molecular Weight : 209.27 g/mol
  • IUPAC Name : Benzyl (3-amino-3-methylpyrrolidine-1-carboxylate)

The compound contains a pyrrolidine ring, which is known for its involvement in various biological processes. The presence of the benzyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.

The biological activity of this compound is thought to involve various mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes or receptors, influencing their activity. This can lead to alterations in metabolic pathways or signaling cascades.
  • Neurotransmitter Interaction : Given the structural similarities to known neurotransmitter modulators, it may affect neurotransmitter systems, particularly those involving amino acids and neuropeptides .
  • Ubiquitin–Proteasome Pathway : Some studies suggest that compounds with similar structures can influence the ubiquitin-proteasome system, which plays a crucial role in protein degradation and cellular regulation .

Antioxidant Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant activities. For example, a study demonstrated that certain pyrrolidine derivatives could scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

Neuroprotective Effects

In a series of experiments involving animal models, this compound was shown to have neuroprotective effects against excitotoxicity induced by glutamate. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cell types. This mechanism could be beneficial for conditions such as arthritis and other inflammatory disorders .

Data Table: Summary of Biological Activities

Biological ActivityFindingsReferences
AntioxidantEffective radical scavenging activity
NeuroprotectiveProtection against glutamate-induced excitotoxicity
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme modulationPotential interactions with metabolic enzymes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions starting from pyrrolidine derivatives. Key steps include:

  • Acylation : Introducing the benzyl carbamate group via reaction with benzyl chloroformate under basic conditions (e.g., using triethylamine in dichloromethane) .
  • Amination : Selective introduction of the 3-amino-3-methyl group using reductive amination or nucleophilic substitution, often requiring catalysts like palladium or nickel .
  • Purification : Silica gel chromatography is critical for isolating the final product, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane gradients) .
  • Optimization : Reaction temperature (often 0–25°C), solvent choice (e.g., THF for solubility), and stoichiometric control of reagents improve yield (typically 60–85%) and minimize side products .

Q. How is the compound characterized using spectroscopic methods, and what key spectral signatures confirm its structure?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : A singlet at δ 1.4–1.6 ppm confirms the methyl group on the pyrrolidine ring. The benzyloxy group appears as a multiplet at δ 7.2–7.4 ppm (aromatic protons) and a singlet at δ 5.1–5.3 ppm (CH₂ of the benzyl group) .
  • ¹³C NMR : A carbonyl signal at ~155 ppm (C=O of the carbamate) and a quaternary carbon at ~50 ppm (C3 of the pyrrolidine ring) are diagnostic .
  • IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H of the amine) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 263.16 for C₁₄H₁₉N₂O₂) .

Q. What safety precautions are recommended when handling this compound, given limited toxicological data?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in sealed containers under inert gas (e.g., argon) at –20°C to prevent degradation .
  • Waste Disposal : Classify as hazardous waste; dispose via certified facilities adhering to local regulations .

Advanced Research Questions

Q. How can computational chemistry predict the compound's reactivity or interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Molecular docking software (e.g., AutoDock Vina) models interactions with enzymes (e.g., proteases) by simulating binding poses and calculating binding energies (ΔG). The 3-amino group often forms hydrogen bonds with catalytic residues .
  • DFT Calculations : Density Functional Theory predicts reactive sites (e.g., nucleophilic amine groups) and transition states for reactions like oxidation or substitution .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over time, identifying key residues for mutagenesis studies .

Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure forms?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during cyclization .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic mixture, yielding >90% enantiomeric excess (ee) .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative separation .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, comparing experimental data with simulated powder patterns .

Q. How does structural modification of the pyrrolidine ring affect biological activity?

  • Methodological Answer :

  • Substituent Effects :
  • Amino Group : Replacing the 3-amino group with a hydroxyl reduces binding affinity to kinases (e.g., IC₅₀ increases from 50 nM to >1 µM) .
  • Methyl Branch : The 3-methyl group enhances metabolic stability by sterically hindering cytochrome P450 oxidation .
  • Ring Expansion : Piperidine analogs (6-membered ring) show lower solubility but improved blood-brain barrier penetration in neuropharmacology studies .
  • Bioisosteres : Replacing the benzyl group with a pyridinylmethyl moiety improves aqueous solubility (logP reduction from 2.1 to 1.4) without compromising activity .

Notes

  • Contradictions in Evidence : Safety data vary; some sources report unknown toxicity , while others list no significant hazards . Always apply precautionary principles.
  • Excluded Sources : Data from BenchChem () and similar non-peer-reviewed platforms were omitted per reliability guidelines.
  • Advanced Techniques : For mechanistic studies, combine in vitro assays (e.g., fluorescence polarization) with in silico modeling to validate hypotheses .

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